molecular formula C22H19N3O2S B2596713 N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide CAS No. 955260-59-0

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide

Cat. No.: B2596713
CAS No.: 955260-59-0
M. Wt: 389.47
InChI Key: DMTHZUZMRFSONZ-UHFFFAOYSA-N
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Description

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide is a heterocyclic compound that belongs to the class of thiazolopyrimidines

Scientific Research Applications

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide typically involves the reaction of 2-bromo-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine with phenylhydrazine in the presence of pyridine and dioxane . The reaction is carried out under reflux conditions for approximately 2 hours, followed by concentration and purification steps to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents like bromine and chlorinating agents.

Major Products Formed

The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways related to disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazolopyrimidine core and diphenylpropanamide moiety contribute to its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-15-20(21(27)25-12-13-28-22(25)23-15)24-19(26)14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTHZUZMRFSONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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